4-[(4-Methoxyphenyl)sulfonyl]benzaldehyde
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Overview
Description
4-[(4-Methoxyphenyl)sulfonyl]benzaldehyde is an organic compound with the molecular formula C14H12O4S and a molecular weight of 276.31 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a sulfonyl group (-SO2-) and a benzaldehyde moiety. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)sulfonyl]benzaldehyde typically involves the sulfonylation of 4-methoxybenzaldehyde. One common method includes the reaction of 4-methoxybenzaldehyde with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxyphenyl)sulfonyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-[(4-Methoxyphenyl)sulfonyl]benzoic acid.
Reduction: 4-[(4-Methoxyphenyl)sulfonyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(4-Methoxyphenyl)sulfonyl]benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)sulfonyl]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
4-Sulfamoylbenzaldehyde: Contains a sulfamoyl group (-SO2NH2) instead of a sulfonyl group, leading to different reactivity and applications.
4-[(4-Hydroxyphenyl)sulfonyl]benzaldehyde: Contains a hydroxy group (-OH) instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness
4-[(4-Methoxyphenyl)sulfonyl]benzaldehyde is unique due to the presence of both a methoxy group and a sulfonyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-18-12-4-8-14(9-5-12)19(16,17)13-6-2-11(10-15)3-7-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZKCXANVZXCQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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